2-Amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-beta-hydroxy-phenylalanine is a fluorinated derivative of phenylalanine, an essential aromatic amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-beta-hydroxy-phenylalanine typically involves the selective fluorination of phenylalanine derivatives. One common method is the enzymatic synthesis using fluorinase enzymes, which can introduce a fluorine atom into the aromatic ring under mild conditions . Another approach involves the use of chemical reagents such as Selectfluor, which facilitates the electrophilic fluorination of phenylalanine derivatives .
Industrial Production Methods: Industrial production of 4-Fluoro-beta-hydroxy-phenylalanine often employs multi-step synthetic routes that include protection and deprotection of functional groups, selective fluorination, and subsequent hydroxylation. These processes are optimized for high yield and purity, making the compound suitable for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-beta-hydroxy-phenylalanine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding a fluorinated phenylalanine derivative.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiols.
Major Products:
Scientific Research Applications
4-Fluoro-beta-hydroxy-phenylalanine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: The compound is incorporated into proteins to study protein folding, stability, and interactions.
Medicine: It serves as a precursor for the development of fluorinated pharmaceuticals with enhanced bioavailability and stability.
Industry: The compound is utilized in the production of advanced materials with unique properties, such as increased resistance to degradation
Mechanism of Action
The mechanism of action of 4-Fluoro-beta-hydroxy-phenylalanine involves its incorporation into biological systems where it can interact with enzymes and receptors. The fluorine atom enhances the compound’s stability and bioavailability, while the hydroxyl group allows for specific interactions with target molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
4-Fluoro-phenylalanine: Lacks the hydroxyl group, making it less reactive in certain biological contexts.
Beta-hydroxy-phenylalanine: Lacks the fluorine atom, resulting in different stability and bioavailability profiles.
4-Fluoro-alpha-hydroxy-phenylalanine: The hydroxyl group is positioned differently, affecting its reactivity and interactions
Uniqueness: 4-Fluoro-beta-hydroxy-phenylalanine is unique due to the combined presence of both fluorine and hydroxyl groups, which confer enhanced stability, bioavailability, and reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
55610-86-1 |
---|---|
Molecular Formula |
C9H10FNO3 |
Molecular Weight |
199.18 g/mol |
IUPAC Name |
2-amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H10FNO3/c10-6-3-1-5(2-4-6)8(12)7(11)9(13)14/h1-4,7-8,12H,11H2,(H,13,14) |
InChI Key |
YSNNRQFRXBIYIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(=O)O)N)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.